3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a chemical compound with the molecular formula C10H14ClNO2. It is characterized by the presence of a chlorine atom attached to a benzene ring and two hydroxyethyl groups linked to the nitrogen atom. This compound finds applications across various industries, including pharmaceuticals, cosmetics, and scientific research due to its unique chemical properties and potential biological activities .
The compound is classified as an organic amine and falls under the category of substituted anilines. Its Chemical Abstracts Service (CAS) number is 92-00-2. The compound can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of dyes, pigments, and other chemical products .
The synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline typically involves the reaction of 3-chloroaniline with ethylene oxide. The general reaction scheme can be represented as follows:
The molecular structure of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline can be illustrated as follows:
The compound exhibits a distinct structure that enhances its solubility and reactivity due to the presence of both polar hydroxyethyl groups and the chlorine atom .
3-Chloro-N,N-bis(2-hydroxyethyl)aniline undergoes several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but typically involve controlling temperature, pressure, and concentration of reactants.
The mechanism of action for 3-Chloro-N,N-bis(2-hydroxyethyl)aniline involves its interaction with biological targets:
Relevant data regarding its properties can be found in chemical databases such as PubChem, which provides detailed information on its physical characteristics and safety data .
3-Chloro-N,N-bis(2-hydroxyethyl)aniline has several applications in scientific research:
This compound's versatility makes it significant in various fields ranging from chemistry to biology and industry.
The primary industrial synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (CAS 92-00-2) involves the N-alkylation of 3-chloroaniline with ethylene oxide. This exothermic reaction proceeds via a nucleophilic addition mechanism, where the amine nitrogen attacks the strained ethylene oxide ring, followed by ring opening and subsequent addition of a second ethylene oxide molecule. The reaction typically employs alkaline catalysts such as sodium hydroxide or potassium carbonate (0.5–2.0 wt%) to facilitate epoxide ring opening while minimizing polymerization side reactions [3] [5].
Table 1: Catalytic Systems for Ethylene Oxide-Mediated Alkylation
Catalyst Type | Reaction Temp (°C) | Pressure (atm) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
NaOH (1.0%) | 90–100 | 1.5 | 4–5 | 85–90 |
K₂CO₃ (1.5%) | 100–110 | 2.0 | 3–4 | 88–92 |
Heterogeneous clay | 120–130 | 3.0 | 2–3 | 82–85 |
Kinetic studies reveal that the first hydroxyethylation step (forming the mono-substituted intermediate) is rate-limiting, with an activation energy of 60–65 kJ/mol. The second alkylation proceeds 3.5× faster due to increased amine nucleophilicity after initial substitution [5]. Recent advances demonstrate that phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity to >95% at reduced temperatures (70–80°C) by improving ethylene oxide solubility in the aniline phase [9].
Industrial production scales this alkylation reaction in pressurized continuous stirred-tank reactors (CSTRs) or batch reactors with precise parameter control. Optimization studies identify critical variables:
Table 2: Optimized Industrial Reaction Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Temperature (°C) | 95 ± 2 | 100 ± 5 | 105 ± 3 |
Pressure (atm) | 1.0 | 1.8 | 2.5 |
Ethylene oxide:Aniline | 2.0:1 | 2.1:1 | 2.2:1 |
Residence time (hr) | 5.0 | 4.0 | 3.5 |
Space velocity (hr⁻¹) | – | 0.8 | 1.2 |
Reactor design innovations include multi-stage injection systems that introduce ethylene oxide in two discrete steps. This approach reduces local concentration hotspots, improving yield to 93% compared to single-stage batch reactors (85% yield) [5] [10].
The synthesis generates several byproducts requiring mitigation:
Key suppression strategies include:
Advanced process analytical technology (PAT) tools like inline FTIR monitor amine/ethylene oxide concentrations in real-time, enabling immediate adjustment of feed rates when byproduct signatures emerge [9].
Post-synthesis purification presents challenges due to the compound’s thermal sensitivity (decomposition above 150°C) and polarity. Industrial processes employ two primary approaches:
Table 3: Purification Method Comparison
Method | Conditions | Purity (%) | Yield (%) | Energy Cost (kWh/kg) |
---|---|---|---|---|
Vacuum distillation | 130–140°C, 5–10 mmHg | 92–95 | 78–82 | 18–22 |
Solvent crystallization | Methanol/water (4:1), 0–5°C | 98–99 | 85–90 | 8–10 |
Melt crystallization | Slow cooling (1°C/min), recrystallization | 99.5 | 75–80 | 12–15 |
Distillation: Short-path distillation at reduced pressure (5–10 mmHg) minimizes thermal exposure. Efficiency improvements include centrifugal molecular distillation, which reduces residence time to <10 seconds, increasing throughput by 40% compared to traditional wiped-film evaporation [3] [10].
Crystallization: Methanol is the preferred solvent (solubility: 120 g/L at 20°C), with anti-solvent addition (water) inducing crystallization. Recent advances exploit polymorph control: seeding at 45°C followed by controlled cooling to 0°C yields the stable β-polymorph with 99.5% purity. Hybrid approaches involve initial distillation to remove volatile impurities followed by crystallization for final purification, achieving pharma-grade material (99.9%) for high-value applications [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7